5-Methyl cromolyn sodium

Description

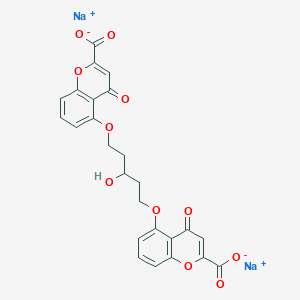

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1221154-42-2 |

|---|---|

Molecular Formula |

C25H18Na2O11 |

Molecular Weight |

540.4 g/mol |

IUPAC Name |

disodium;5-[5-(2-carboxylato-4-oxochromen-5-yl)oxy-3-hydroxypentoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C25H20O11.2Na/c26-13(7-9-33-16-3-1-5-18-22(16)14(27)11-20(35-18)24(29)30)8-10-34-17-4-2-6-19-23(17)15(28)12-21(36-19)25(31)32;;/h1-6,11-13,26H,7-10H2,(H,29,30)(H,31,32);;/q;2*+1/p-2 |

InChI Key |

BJZIWUVZJRREHR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCC(CCOC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Methyl Cromolyn Sodium

Chemical Synthesis of Core Chromone (B188151) Structures Relevant to Cromolyn (B99618) Analogs

The chromone (4H-chromen-4-one) nucleus is a fundamental scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. researchgate.netresearchgate.netsemanticscholar.org Several methods have been developed for the synthesis of the chromone ring system.

One common approach involves the reaction of 2-hydroxyacetophenones with various reagents. For instance, subjecting 2-hydroxyacetophenones to Vilsmeier-Haack formylation yields chromone-3-carbaldehydes, which are versatile intermediates for further derivatization. semanticscholar.org These intermediates can be oxidized to form chromone-3-carboxylic acids. semanticscholar.org

Another established pathway is the condensation of 2,6-dihydroxyacetophenone with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. google.com This reaction first forms a 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester, a key building block for bis-chromone structures like cromolyn. google.com The synthesis generally involves cyclization reactions under acidic or basic conditions to form the bicyclic pyrone ring characteristic of chromones. researchgate.net The reactivity of the carbonyl group and other positions on the chromone ring allows for the creation of a diverse library of analogs. researchgate.net

Specific Synthetic Pathways and Reactions for 5-Methyl Cromolyn Sodium (C5OH)

The synthesis of this compound (referred to as C5OH) is a multi-step process designed to build upon the core cromolyn structure. aacrjournals.org The synthesis reported in the literature begins with the preparation of a specific linker, followed by condensation and cyclization reactions to form the final bis-chromone compound. aacrjournals.org

The key steps are as follows:

Synthesis of the Linker (1,5-dichloropentan-3-ol): The process starts by bubbling ethylene (B1197577) gas into a solution of 3-chloropropanoyl chloride in the presence of anhydrous aluminum chloride to produce 1,5-dichloropentane-3-one. aacrjournals.org This ketone is then reduced to the corresponding alcohol, 1,5-dichloropentan-3-ol, using sodium borohydride. aacrjournals.org

Condensation with 2,6-dihydroxyacetophenone: The synthesized linker, 1,5-dichloropentan-3-ol, is condensed with 2,6-dihydroxyacetophenone. This reaction forms a bis(o-hydroxyacetophenone) intermediate. aacrjournals.org

Claisen Condensation: The resulting bis(o-hydroxyacetophenone) is then condensed with an excess of diethyl oxalate using sodium ethoxide as a base. aacrjournals.org This step yields bis(2,4-dioxobutyric acid)esters. aacrjournals.org

Cyclization: The bis(2,4-dioxobutyric acid)esters are subsequently cyclized under acidic conditions to form the two chromone rings. aacrjournals.org

Saponification: Finally, the ester groups are saponified using a sodium hydroxide (B78521) solution to produce the corresponding disodium (B8443419) salt, which is the final product, this compound (C5OH). aacrjournals.org

Table 1: Reagents and Conditions for the Synthesis of this compound (C5OH)

| Step | Reaction | Key Reagents & Conditions |

| 1 | Linker Synthesis (Ketone) | Anhydrous AlCl₃, CH₂Cl₂, Ethylene gas, 5°C aacrjournals.org |

| 2 | Linker Synthesis (Alcohol) | NaBH₄, MeOH, 0°C aacrjournals.org |

| 3 | Condensation | 2,6-dihydroxyacetophenone, Bu₄NI, Acetone, Reflux aacrjournals.org |

| 4 | Claisen Condensation | NaOEt, EtOH, Diethyl oxalate, Toluene, 79°C aacrjournals.org |

| 5 | Cyclization | Acidic conditions aacrjournals.org |

| 6 | Saponification | 1.0N NaOH, EtOH aacrjournals.org |

Design Principles for Cromolyn Analogs: Focus on Structural Modifications for Enhanced Biological Potency

The design of cromolyn analogs like 5-Methyl cromolyn is driven by the goal of improving the therapeutic index of the parent drug. nih.govtandfonline.com While cromolyn itself is effective in certain applications, such as blocking the interaction between the S100P protein and its receptor (RAGE), high concentrations are often required. nih.gov The development of analogs aims to create compounds that are more potent and efficacious at lower concentrations. aacrjournals.orgnih.gov

The primary design principle is based on structure-activity relationships (SAR), where specific modifications to the cromolyn molecule are made to enhance its biological function. nih.gov For C5OH, the modification involves the linker connecting the two chromone rings. This structural change was specifically designed to create a more potent inhibitor of the S100P-RAGE interaction, which is implicated in conditions like pancreatic cancer. aacrjournals.orgnih.gov

Research findings have demonstrated the success of this design strategy.

5-Methyl cromolyn (C5OH) was found to be roughly 100 times more potent than its parent molecule, cromolyn, at inhibiting the binding of S100P to its RAGE receptor. aacrjournals.org

In functional assays, C5OH blocked S100P-induced NF-κB activity at a concentration 10 times lower than that required for cromolyn. aacrjournals.org

The enhanced potency of C5OH allows it to be effective at a much lower dose in vivo compared to cromolyn. nih.gov

Table 2: Comparative Potency of Cromolyn and 5-Methyl Cromolyn (C5OH)

| Compound | Target/Activity | Relative Potency/Concentration | Source |

| Cromolyn | S100P-RAGE Binding Inhibition | Baseline (Effective at ~10 µmol/L) | aacrjournals.org |

| 5-Methyl Cromolyn (C5OH) | S100P-RAGE Binding Inhibition | ~100x more potent than Cromolyn (Effective at ~100 nmol/L) | aacrjournals.org |

| Cromolyn | S100P-induced NF-κB Activity | Baseline (Effective at 10 µmol/L) | aacrjournals.orgnih.gov |

| 5-Methyl Cromolyn (C5OH) | S100P-induced NF-κB Activity | Effective at 1 µmol/L (10x lower concentration) | aacrjournals.orgnih.govgoogle.com |

These results underscore the principle that targeted structural modifications of the cromolyn scaffold can lead to analogs with significantly enhanced biological activity. aacrjournals.org The success of C5OH validates the design approach of modifying the linker region to improve the molecule's interaction with its biological target. nih.gov

Molecular and Cellular Mechanisms of Action of 5 Methyl Cromolyn Sodium

Inhibition of the S100P-Receptor for Advanced Glycation End Product (RAGE) Axis

5-Methyl cromolyn (B99618) sodium, a derivative of cromolyn sodium, has demonstrated significant activity in blocking the interaction between S100P and the Receptor for Advanced Glycation End Products (RAGE). This interaction is a key signaling pathway implicated in various pathological processes, including cancer progression.

Characterization of Direct Binding and Competitive Inhibition Properties

Research has established that 5-methyl cromolyn sodium directly binds to S100P, thereby competitively inhibiting its binding to RAGE. plos.orgnih.gov Studies utilizing enzyme-linked immunosorbent assays (ELISA) have shown that this compound (referred to as C5OH in some studies) is a significantly more potent inhibitor of the S100P-RAGE interaction compared to its parent compound, cromolyn. aacrjournals.org

Specifically, this compound at a concentration of 100 nmol/L was able to inhibit the S100P-RAGE binding to the same degree as cromolyn at a 10 µmol/L concentration, indicating a roughly 100-fold increase in potency. aacrjournals.org This enhanced inhibitory activity is crucial for its potential therapeutic applications. The binding of this compound to S100P effectively prevents the formation of the S100P-RAGE complex, a critical step in the activation of downstream signaling. plos.orgncl.edu.tw

Table 1: Comparative Inhibition of S100P-RAGE Binding

| Compound | Concentration for Equivalent Inhibition | Potency Relative to Cromolyn |

|---|---|---|

| Cromolyn | 10 µmol/L | 1x |

| This compound | 100 nmol/L | ~100x |

Data derived from in vitro binding assays. aacrjournals.org

Modulatory Effects on S100P-Mediated Cellular Responses

The inhibition of the S100P-RAGE axis by this compound leads to the modulation of various cellular responses that are typically induced by S100P. aacrjournals.orgnih.gov Extracellular S100P, acting through RAGE, is known to promote cell growth and confer a survival advantage to cancer cells. plos.orgnih.gov By blocking this interaction, this compound effectively counteracts these pro-tumorigenic effects. aacrjournals.org

In pancreatic cancer cell lines, the addition of S100P stimulates cell proliferation. nih.gov Treatment with this compound has been shown to inhibit this S100P-induced cell growth. aacrjournals.orgnih.gov This effect highlights the compound's ability to interfere with the functional consequences of S100P-RAGE signaling.

Regulation of Downstream Intracellular Signaling Pathways

The binding of S100P to RAGE triggers a cascade of intracellular signaling events that are pivotal for cell fate decisions. plos.org this compound, by preventing the initial ligand-receptor interaction, effectively regulates these downstream pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The activation of RAGE by S100P is known to stimulate the nuclear factor-kappa B (NF-κB) signaling pathway. plos.orgaacrjournals.org NF-κB is a transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. aacrjournals.orgnih.gov

Studies have demonstrated that this compound is a potent inhibitor of S100P-induced NF-κB activity. aacrjournals.orgnih.gov In reporter cell assays, this compound inhibited this activity at a ten-fold lower concentration than its parent molecule, cromolyn. aacrjournals.org This modulation of the NF-κB pathway is a key mechanism through which this compound exerts its anti-cancer effects. springermedizin.denih.gov

Table 2: Inhibition of S100P-Induced NF-κB Activity

| Inhibitor | Relative Concentration for Inhibition |

|---|---|

| Cromolyn | 10x |

| This compound | 1x |

Data based on NF-κB reporter cell assays. aacrjournals.org

Impact on Cell Proliferation and Apoptosis Pathways

The S100P-RAGE signaling axis is known to promote cell proliferation and inhibit apoptosis (programmed cell death), thereby contributing to tumor growth. aacrjournals.orgnih.gov By blocking this pathway, this compound has been shown to reduce cell growth and increase apoptosis in cancer cells. aacrjournals.orgnih.gov

Specifically, research has indicated that this compound can block the growth and anti-apoptotic effects mediated by S100P. aacrjournals.org In some cancer cell lines, treatment with this compound has been observed to enhance the efficacy of chemotherapeutic agents by reducing cell growth and increasing apoptosis. aacrjournals.org For instance, it has been shown to improve the effectiveness of gemcitabine (B846) in pancreatic cancer cells. aacrjournals.orgnih.gov

Mast Cell Stabilization Dynamics

While the primary focus of recent research on this compound has been on its role as an S100P-RAGE inhibitor, it is important to note that its parent compound, cromolyn sodium, is a well-established mast cell stabilizer. nih.govlktlabs.com Mast cell stabilizers work by preventing the degranulation of mast cells, which inhibits the release of histamine (B1213489) and other inflammatory mediators involved in allergic reactions. nih.govfrontiersin.orgmedscape.com

Mechanisms of Inhibiting Mast Cell Degranulation

This compound, a derivative of cromolyn sodium, functions as a mast cell stabilizer, a property central to its mechanism of action. nih.gov Mast cells are critical immune cells that, upon activation, release a host of inflammatory mediators responsible for allergic and inflammatory responses. springermedizin.de The process of degranulation involves the fusion of intracellular granules, which are laden with these mediators, with the cell membrane, releasing their contents into the extracellular space. nih.gov

The primary mechanism of this compound, inferred from its parent compound cromolyn, is the stabilization of mast cell membranes, which prevents this degranulation process. nih.govspringermedizin.de By blocking the activation of mast cells, this compound effectively inhibits the release of potent inflammatory chemicals. nih.govbiosynth.com While the precise molecular interactions for the 5-methyl derivative are not fully elucidated, studies on cromolyn indicate that its stabilizing action may precede the influx of calcium into the cell, a critical step for granule exocytosis. nih.gov Further research into cromolyn's mechanism suggests it may involve the phosphorylation of a specific 78,000-dalton protein that regulates secretion. Another study highlighted the inhibition of glycogen (B147801) synthase kinase 3 (GSK-3β) as a potential pathway for cromolyn's action. nih.gov It is established that 5-methyl cromolyn is a more potent derivative than its parent compound, suggesting an enhanced ability to stabilize mast cells and prevent degranulation. nih.gov

Modulation of Inflammatory Mediator Release from Mast Cells

As a direct consequence of inhibiting mast cell degranulation, this compound effectively modulates the release of key inflammatory mediators. It is recognized as a potent inhibitor of the release of histamine and leukotrienes from mast cells and basophils. biosynth.com These mediators are central to the pathophysiology of allergic reactions.

Research on the parent compound, cromolyn, provides a broader understanding of the mediators affected. Cromolyn is known to prevent the release of pre-stored mediators contained within mast cell granules, such as histamine, tryptase, and chymase, as well as newly synthesized lipid mediators like prostaglandins (B1171923) and leukotrienes. springermedizin.de The table below summarizes the key inflammatory mediators whose release from mast cells is inhibited by the cromolyn family of compounds.

| Mediator Class | Specific Mediator | Primary Function in Inflammation |

| Biogenic Amines | Histamine | Increases vascular permeability, causes smooth muscle contraction. springermedizin.debiosynth.com |

| Proteases | Tryptase, Chymase | Tissue remodeling, activation of other mediators. springermedizin.de |

| Lipid Mediators | Leukotrienes | Potent bronchoconstrictors, increase vascular permeability. biosynth.com |

| Prostaglandins | Cause vasodilation, pain, and fever. | |

| Cytokines | Not specified for 5-methyl cromolyn | Modulate the immune response. |

Studies specifically involving a 5-methyl cromolyn derivative have demonstrated its ability to impact disease models where mast cell mediators are critical, such as reducing tumor volume in certain cancers, underscoring its effectiveness in controlling the downstream effects of mast cell activation. nih.gov

Role of Ion Channel Activity and Calcium Influx Blockade in Cellular Function

The precise role of cromolyn compounds in blocking calcium influx has been a subject of some debate. While mast cell stabilization is often linked to the blockade of IgE-regulated calcium channels, preventing the necessary rise in intracellular calcium for vesicle fusion, some studies on cromolyn suggest its mechanism may be independent of direct calcium channel blockade. researchgate.net Instead, it may act on a specific cromolyn-binding protein or inhibit chloride channels, which would indirectly affect the membrane potential and consequently the driving force for calcium entry. biosynth.com It is plausible that this compound, as a more potent analog, may have a more pronounced or direct effect on these ion transport systems.

Exploration of Ancillary Molecular Targets and Interacting Pathways

Beyond its direct effects on mast cells, this compound has been identified as a potent inhibitor of ancillary molecular targets, most notably the S100P protein and its interaction with the Receptor for Advanced Glycation End Products (RAGE). frontiersin.orgfrontiersin.org This pathway is implicated in various disease processes, including cancer. frontiersin.orgspandidos-publications.com

S100P is a calcium-binding protein that, upon binding to RAGE, can activate downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. frontiersin.orgfrontiersin.org This activation can promote cell proliferation and survival. frontiersin.org Research has shown that 5-methyl cromolyn (referred to as C5OH in some studies) effectively blocks the S100P-RAGE interaction, thereby inhibiting NF-κB activity. frontiersin.orgfrontiersin.org This action is considered a key part of its therapeutic potential in diseases where this pathway is overactive. nih.govresearchgate.net Studies have demonstrated that 5-methyl cromolyn is significantly more potent than the parent cromolyn compound at inhibiting this interaction. frontiersin.org

| Ancillary Target/Pathway | Mechanism of Action of 5-Methyl Cromolyn | Downstream Effect |

| S100P-RAGE Interaction | Blocks the binding of S100P protein to the RAGE receptor. frontiersin.orgfrontiersin.org | Inhibition of downstream signaling. |

| NF-κB Pathway | Reduces the activity of NF-κB. frontiersin.orgfrontiersin.org | Decreased cell proliferation and survival. |

| GSK-3β | Inhibition of this serine-threonine kinase (demonstrated for cromolyn). nih.gov | Regulation of various cellular pathways. |

The ability of this compound to interact with these additional pathways highlights a multi-faceted mechanism of action that extends beyond its classical role as a mast cell stabilizer.

Preclinical Efficacy Studies of 5 Methyl Cromolyn Sodium in Disease Models

In Vitro Cellular Investigations

Laboratory studies using cancer cell lines have been crucial in elucidating the cellular mechanisms of 5-methyl cromolyn (B99618) sodium. These investigations have focused on its direct effects on cancer cells, its potency compared to its parent compound, and its potential for use in combination with other agents.

Assessment of Anti-proliferative and Apoptotic Effects on Cancer Cell Lines

Research has shown that 5-methyl cromolyn sodium can inhibit the growth of cancer cells and trigger apoptosis, a process of programmed cell death. nih.govaacrjournals.org One of the key mechanisms identified is its ability to block the interaction between the S100P protein and the Receptor for Advanced Glycation End Products (RAGE). nih.govaacrjournals.org This interaction is known to promote cancer cell growth and survival. nih.gov By disrupting this pathway, this compound effectively counters the pro-growth and anti-apoptotic signals mediated by S100P. nih.govaacrjournals.org

Studies have demonstrated that this compound can inhibit the S100P-induced increases in NF-κB activity, a key regulator of cell proliferation and survival. nih.govaacrjournals.org Furthermore, it has been observed to counteract the growth-promoting and anti-apoptotic effects of S100P in pancreatic ductal adenocarcinoma (PDAC) cells. aacrjournals.org

Comparative Potency and Efficacy Studies with Parent Cromolyn Sodium in Cell-Based Assays

Comparative studies have revealed that this compound is significantly more potent and efficacious than its parent compound, cromolyn sodium. nih.govaacrjournals.org In assays measuring the inhibition of S100P binding to RAGE, this compound demonstrated a dose-dependent inhibition at lower concentrations than cromolyn. aacrjournals.org For instance, a 1 μmol/L concentration of this compound inhibited 65% of S100P binding, whereas a maximal dose of 10 μmol/L of cromolyn blocked only 40% of the binding. aacrjournals.org

Similarly, when assessing the inhibition of S100P-induced NF-κB activity, this compound was found to be more effective at a ten-fold lower concentration than cromolyn. nih.govaacrjournals.org This enhanced potency suggests that this compound could be a more efficient therapeutic agent for targeting the S100P-RAGE pathway in cancer. nih.gov

Table 1: Comparative Potency of this compound and Cromolyn Sodium

| Compound | Concentration for 65% Inhibition of S100P Binding to RAGE | Concentration for Equivalent Inhibition of NF-κB Activity |

| This compound | 1 μmol/L | 10-fold lower than cromolyn |

| Cromolyn Sodium | >10 μmol/L | - |

Data sourced from in vitro studies comparing the inhibitory effects of this compound and cromolyn sodium on S100P-RAGE interaction and downstream signaling. aacrjournals.org

Synergistic Effects with Established Preclinical Agents in Combinatorial Approaches

Preclinical investigations have explored the potential of combining this compound with existing chemotherapeutic agents. One notable finding is its ability to enhance the efficacy of gemcitabine (B846), a standard chemotherapy drug for pancreatic cancer. aacrjournals.org Studies have shown that this compound, at a concentration of 1 μmol/L, was as effective as a 10 μmol/L concentration of cromolyn in increasing the cell-killing effects of gemcitabine on the BxPC-3 pancreatic cancer cell line. aacrjournals.org This suggests that this compound could potentially be used to overcome drug resistance and improve the therapeutic outcomes of current cancer treatments. aacrjournals.org

In Vivo Animal Model Research

Animal studies have provided further evidence for the anti-cancer potential of this compound, demonstrating its ability to inhibit tumor growth and prevent metastasis in living organisms.

Evaluation of Tumor Growth Inhibition in Xenograft and Syngeneic Models (e.g., Pancreatic Ductal Adenocarcinoma)

In animal models of pancreatic ductal adenocarcinoma (PDAC), systemic delivery of this compound has been shown to effectively reduce tumor growth. nih.govaacrjournals.org In a syngeneic model using mouse pancreatic cancer cells, treatment with this compound led to a significant reduction in tumor growth. aacrjournals.org

Table 2: Effect of this compound on Tumor Growth and Survival in a PDAC Xenograft Model

| Treatment Group | Median Survival |

| Control | 6 weeks |

| This compound | 9.5 weeks |

| Gemcitabine | 7 weeks |

| This compound + Gemcitabine | 8.5 weeks |

Data from an in vivo study in nude mice bearing orthotopic Mpanc96 pancreatic tumors. aacrjournals.org

Assessment of Anti-metastatic Activity in Preclinical Animal Models

Beyond its effects on primary tumor growth, this compound has also demonstrated significant anti-metastatic activity. nih.govaacrjournals.org In a syngeneic mouse model of pancreatic cancer, treatment with this compound reduced metastasis to the liver, spleen, and peritoneal cavity. aacrjournals.org This suggests that this compound can interfere with the processes that allow cancer cells to spread to distant organs, a major cause of cancer-related mortality. aacrjournals.org The ability to inhibit both tumor growth and metastasis highlights the potential of this compound as a comprehensive anti-cancer agent. nih.govaacrjournals.org

Impact on Overall Survival in Experimental Disease Models

Specifically, in a syngeneic pancreatic ductal adenocarcinoma (PDAC) mouse model, this compound treatment alone demonstrated a notable improvement in survival compared to the control group. aacrjournals.org The median survival for the control group was 6 weeks, whereas the group treated with this compound had a median survival of 9.5 weeks. aacrjournals.org When combined with the standard chemotherapy agent gemcitabine, the combination of this compound and gemcitabine also resulted in a longer median survival (8.5 weeks) compared to gemcitabine alone (7 weeks). aacrjournals.org Another study also noted that a 5-methyl derivative of cromolyn significantly increased the survival rate of animals in a pancreatic cancer model. springermedizin.de

| Treatment Group | Median Survival (Weeks) | Log-Rank (Mantel-Cox) Test P-value |

|---|---|---|

| Control (PBS-vehicle) | 6 | - |

| This compound (C5OH) | 9.5 | P < 0.003 (vs. Control) |

| Gemcitabine | 7 | - |

| This compound (C5OH) + Gemcitabine | 8.5 | P < 0.04 (vs. Gemcitabine alone) |

Investigations in Other Preclinical Disease Contexts Responsive to Mast Cell Modulation or RAGE Inhibition

The therapeutic potential of this compound extends beyond its direct impact on cancer cell growth and survival, with investigations into its role in modulating the tumor microenvironment through mast cell inhibition and blockade of the Receptor for Advanced Glycation End Products (RAGE).

This compound, an analog of cromolyn, has been shown to be a more efficient and potent inhibitor of the S100P-RAGE interaction compared to its parent compound. aacrjournals.orgnih.gov This is significant because the S100P protein is implicated in promoting pancreatic cancer growth and drug resistance through its interaction with RAGE. aacrjournals.org By blocking this interaction, this compound inhibits downstream signaling pathways, such as NF-κB, which are crucial for the proliferation and survival of pancreatic cancer cells. aacrjournals.orgnih.gov

While cromolyn itself is a known mast cell stabilizer, this compound's enhanced ability to inhibit RAGE activation provides a dual mechanism of action. aacrjournals.org Studies have shown that inhibiting both mast cells and RAGE activation can effectively reduce tumor growth and metastasis in preclinical models. aacrjournals.org The role of mast cells in promoting angiogenesis and resistance to antiangiogenic therapy is an area of active research. researchgate.net Though not directly studying 5-methyl cromolyn, related research highlights that mast cell inhibition can enhance the efficacy of antiangiogenic therapies. researchgate.net

Research Methodologies and Investigative Techniques in 5 Methyl Cromolyn Sodium Studies

Molecular Interaction and Binding Assays (e.g., ELISA-based approaches)

The investigation into the molecular interactions of 5-Methyl cromolyn (B99618) sodium, also known as C5OH, has heavily relied on binding assays to elucidate its mechanism of action, particularly its role as an inhibitor of the S100P protein. aacrjournals.orgnih.gov S100P is a calcium-binding protein implicated in cancer progression, and it exerts its effects by interacting with the Receptor for Advanced Glycation End Products (RAGE). nih.gov

To study this interaction and the inhibitory effect of 5-Methyl cromolyn sodium, researchers have employed Enzyme-Linked Immunosorbent Assays (ELISA). aacrjournals.orgnih.gov An ELISA-based assay was specifically designed to confirm the binding between S100P and RAGE and to test the efficacy of various cromolyn analogs in blocking this interaction. aacrjournals.orgnih.gov In this assay, soluble RAGE (sRAGE) is coated onto the wells of a microplate, and then S100P is added. The binding of S100P to sRAGE can be quantified, showing a dose-dependent increase. aacrjournals.org

Studies demonstrated that this compound is a potent inhibitor of the S100P-RAGE interaction. aacrjournals.org Its efficacy was directly compared to its parent compound, cromolyn sodium. The results revealed that this compound is significantly more potent. A concentration of 100 nmol/L of this compound was found to inhibit the S100P-RAGE binding to the same degree as 10 µmol/L of cromolyn, indicating an approximately 100-fold increase in potency. aacrjournals.org To further validate the specificity of the S100P-RAGE binding in these assays, other known RAGE ligands like AGEs, S100B, and amphoterin were used as competitive binders. aacrjournals.org

Table 1: Comparative Inhibition of S100P-RAGE Binding

| Compound | Effective Inhibitory Concentration | Relative Potency vs. Cromolyn | Assay Type |

|---|---|---|---|

| This compound (C5OH) | 100 nmol/L | ~100x more potent | ELISA-based binding assay aacrjournals.org |

| Cromolyn sodium | 10 µmol/L | Baseline | ELISA-based binding assay aacrjournals.org |

Cell-Based Functional Assays for Phenotypic and Signaling Pathway Analysis

To understand the functional consequences of inhibiting the S100P-RAGE interaction, researchers have utilized various cell-based assays focusing on cellular phenotypes and signaling pathways relevant to cancer. aacrjournals.orgnih.gov These studies have primarily been conducted in pancreatic ductal adenocarcinoma (PDAC) cell lines. aacrjournals.orgnih.gov

A key signaling pathway investigated is the NF-κB pathway, which is activated by the S100P-RAGE interaction and promotes cell growth and survival. aacrjournals.org To measure the effect of this compound on this pathway, a luciferase reporter assay was used. aacrjournals.org In this system, cells are engineered to express the luciferase enzyme under the control of an NF-κB-responsive promoter. Activation of the pathway leads to light emission, which can be quantified. Results from this assay showed that this compound inhibited S100P-induced NF-κB activity more effectively and at a 10-fold lower concentration than the parent cromolyn molecule. aacrjournals.org

Further functional assays have been employed to assess the impact of this compound on cancer cell phenotype, specifically cell proliferation and apoptosis (programmed cell death). aacrjournals.orgnih.gov

Cell Proliferation/Viability Assays: The effect on cell growth was analyzed, demonstrating that this compound could reduce cell proliferation. aacrjournals.orgnih.gov

Apoptosis Analysis: Flow cytometry was used to quantify apoptosis. aacrjournals.org Cells were treated with a hypotonic solution containing propidium (B1200493) iodide (PI), a fluorescent dye that stains DNA. Cells undergoing apoptosis fragment their DNA, resulting in a lower DNA content (sub-G1). This population can be identified and quantified by flow cytometry. aacrjournals.org These analyses showed that this compound enhanced apoptosis in cancer cells, particularly in combination with the chemotherapeutic agent gemcitabine (B846), at concentrations 10 times lower than cromolyn. aacrjournals.org

Table 2: Functional Effects of this compound in Cell-Based Assays

| Functional Effect | Assay Method | Key Finding | Cell Line Context |

|---|---|---|---|

| Inhibition of Signaling Pathway | NF-κB Luciferase Reporter Assay aacrjournals.org | Inhibited S100P-induced NF-κB activity at a 10-fold lower concentration than cromolyn. aacrjournals.org | Pancreatic Cancer Cells aacrjournals.org |

| Reduction of Cell Growth | Cell Proliferation Assays aacrjournals.org | More effective at reducing cell growth compared to cromolyn. aacrjournals.org | Pancreatic Cancer Cells aacrjournals.org |

| Induction of Apoptosis | Flow Cytometry (Sub-G1 DNA content) aacrjournals.org | Increased gemcitabine-induced apoptosis at a 10-fold lower concentration than cromolyn. aacrjournals.org | Pancreatic Cancer Cells (e.g., MPanc-96) aacrjournals.orggoogle.com |

Advanced Preclinical Animal Model Development and Application in Pathophysiological Research

The therapeutic potential of this compound has been evaluated in advanced preclinical animal models of pancreatic cancer. aacrjournals.orgnih.gov These in vivo studies are crucial for validating the findings from in vitro assays and for assessing the compound's efficacy in a complex biological system.

Researchers have utilized several mouse models:

Orthotopic Xenograft Model: This model involves implanting human pancreatic cancer cells, such as the highly aggressive Mpanc96 cell line, into the corresponding organ (the pancreas) of immunodeficient nude mice. aacrjournals.orgnih.gov This approach mimics the anatomical location and growth of a human tumor.

Syngeneic Model: In this model, mouse cancer cells are implanted into mice with a competent immune system. aacrjournals.org This allows for the study of the interaction between the drug, the tumor, and the host immune system, which is relevant because cromolyn is known to be a mast cell stabilizer. aacrjournals.org

The in vivo studies also confirmed the compound's mechanism of action. The effect on NF-κB activity was analyzed in live animals using an in vivo imaging system (IVIS). google.com Mice bearing tumors with an NF-κB luciferase reporter were treated, and the resulting bioluminescence was measured. This confirmed that systemic delivery of this compound reduced NF-κB activity to a greater extent than cromolyn and at a significantly lower dose (5 mg/kg for C5OH vs. 50 mg/kg for cromolyn). aacrjournals.orgnih.gov Research in animal models of pancreatic cancer has suggested that cromolyn and its derivatives can be more effective than the standard chemotherapeutic agent gemcitabine in reducing pancreatic tumor volume. springermedizin.denih.gov

Table 3: Summary of Findings in Preclinical Animal Models

| Animal Model Type | Key Research Application | Observed Effects of this compound |

|---|---|---|

| Orthotopic Xenograft (nude mice with Mpanc96 cells) aacrjournals.orgnih.gov | Evaluate effect on aggressive tumor growth and survival. aacrjournals.org | Reduced tumor growth and significantly increased overall animal survival. aacrjournals.orgnih.gov |

| Syngeneic PDAC Model aacrjournals.org | Assess effects on tumor growth and metastasis in an immune-competent setting. aacrjournals.org | Reduced both tumor growth and metastasis. aacrjournals.orgnih.gov |

| In vivo NF-κB Reporter Model aacrjournals.orggoogle.com | Confirm target engagement and pathway inhibition in a living animal. aacrjournals.orggoogle.com | Reduced NF-κB activity more effectively and at a 10-fold lower dose than cromolyn. aacrjournals.orgnih.gov |

Bioanalytical Approaches for Mechanistic Elucidation in Biological Systems

The mechanistic elucidation of this compound in biological systems has been accomplished through a combination of synthetic chemistry and specific bioanalytical assays designed to measure its functional impact. The primary bioanalytical tools are the molecular and cell-based assays used to confirm its mechanism as an inhibitor of the S100P-RAGE signaling axis. aacrjournals.org

The ELISA-based binding assay and the NF-κB luciferase reporter assay are central bioanalytical approaches that provided the quantitative evidence for the compound's enhanced potency and efficacy compared to cromolyn. aacrjournals.org Flow cytometry for apoptosis analysis further elucidated its downstream cellular effects. aacrjournals.org

For the quantification of cromolyn and its analogs like this compound in biological matrices (e.g., plasma, tissue), highly sensitive and specific chromatographic methods are typically employed. While the specific application to this compound is not detailed in the provided research, methods developed for the parent compound, cromolyn sodium, are indicative of the approaches used. These include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers superior sensitivity and selectivity for detecting low concentrations of the drug in complex matrices like plasma, with lower limits of quantification (LLOQ) reported in the ng/mL range for cromolyn sodium.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods have been developed and validated for quantifying cromolyn sodium in skin permeation studies. nih.govresearchgate.net These methods involve chromatographic separation followed by mass spectrometric detection, allowing for accurate measurement of the drug that has penetrated skin layers. nih.govresearchgate.net Such techniques would be essential for future pharmacokinetic and biodistribution studies of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The research process also includes the crucial step of chemical synthesis. The synthesis of this compound (C5OH) has been described, starting from 2-methoxy-6-hydroxy acetophenone, as a necessary precursor step to enable its biological investigation. aacrjournals.org

Future Research Directions and Translational Perspectives

Elucidation of Unexplored or Ancillary Mechanisms of Action of 5-Methyl Cromolyn (B99618) Sodium

While cromolyn sodium is traditionally known as a mast cell stabilizer that prevents the release of histamine (B1213489) and leukotrienes by inhibiting calcium influx, its precise mechanisms are not fully understood. wikipedia.orgnih.gov Research into 5-methyl cromolyn and related analogs has begun to uncover ancillary mechanisms that may account for their therapeutic effects in a broader range of pathologies.

A pivotal ancillary mechanism identified for cromolyn and its analogs is the inhibition of the S100 family of proteins. aacrjournals.org Specifically, 5-methyl cromolyn (also referred to as C5OH) was designed and found to be a potent inhibitor of the S100P protein. aacrjournals.orgnih.gov S100P is implicated in the progression of several cancers, including pancreatic cancer. aacrjournals.org 5-methyl cromolyn functions by blocking the interaction between S100P and its receptor, the Receptor for Advanced Glycation End Products (RAGE). aacrjournals.orgnih.gov This blockade disrupts downstream signaling pathways, most notably by reducing the activity of Nuclear Factor-kappa B (NF-κB), a key mediator of inflammation, cell growth, and anti-apoptotic signaling. aacrjournals.orgnih.govgoogle.com

Further research into cromolyn analogs has revealed other potential mechanisms. For instance, studies on fluorinated cromolyn derivatives have shown they can dramatically reduce the secretion of a wide spectrum of pro-inflammatory mediators from microglial cells, including cytokines like IL-1β, IL-6, and IFN-γ, and various chemokines. researchgate.net This suggests a broader anti-inflammatory role beyond simple mast cell stabilization. Other potential but less-defined mechanisms for the cromolyn class of drugs include the inhibition of chloride channels and the activation of G protein-coupled receptors like GPR35. wikipedia.orgfrontiersin.org The continued exploration of these molecular targets is crucial for fully understanding the therapeutic potential of 5-methyl cromolyn and guiding its application in new clinical contexts.

Investigation of 5-Methyl Cromolyn Sodium's Potential in Novel Preclinical Disease Models

The success in pancreatic cancer models suggests the potential of 5-methyl cromolyn and other analogs in a variety of other cancers where S100 proteins or chronic inflammation play a role. Indeed, the parent compound, cromolyn, has shown promising anti-cancer activity in preclinical models of colon cancer and cholangiocarcinoma. researchgate.netnih.gov

Beyond oncology, there is growing interest in using cromolyn analogs for neurodegenerative and inflammatory diseases.

Neurodegenerative Diseases : Cromolyn sodium has been tested in a mouse model of amyotrophic lateral sclerosis (ALS), where it was found to delay disease onset and provide neuroprotection by decreasing the inflammatory response. researchgate.netresearchgate.net In models relevant to Alzheimer's disease, cromolyn and its fluorinated analogs have been shown to enhance microglial clearance of amyloid-β (Aβ) and reduce the secretion of inflammatory mediators. researchgate.netfrontiersin.org Studies combining cromolyn with other agents have also shown additive neuroprotective effects in toxin-induced models of neurodegeneration. nih.govresearchgate.net

Other Inflammatory Conditions : The development of radiolabeled cromolyn analogs for imaging purposes highlights their potential application in tracking and treating inflammatory conditions such as atherosclerosis. google.comgoogle.com Additionally, cromolyn has been identified as a potential anti-fibrotic agent, with studies showing it can reduce collagen accumulation in in-vitro models of liver fibrosis by targeting both hepatocytes and hepatic stellate cells. researchgate.net

These diverse preclinical studies underscore the need for further investigation to define the full therapeutic scope of this compound.

Rational Design and Synthesis of Next-Generation Cromolyn Analogs with Optimized Biological Profiles

The development of 5-methyl cromolyn is a prime example of the rational design of a next-generation analog. Researchers noted that while the parent molecule, cromolyn, could block the S100P-RAGE interaction, it required high concentrations to be effective. aacrjournals.orgnih.gov Through targeted chemical modification, 5-methyl cromolyn was synthesized and found to be a more efficient and potent inhibitor. nih.gov It demonstrated superior biological activity at significantly lower concentrations than the parent compound. aacrjournals.org

| Compound | Relative Concentration for Effect | Target Pathway | Research Finding |

| Cromolyn | 10x - 100x | S100P-RAGE | Inhibited S100P-induced NF-κB activity at 10 µmol/L. aacrjournals.org |

| 5-Methyl Cromolyn | 1x | S100P-RAGE | Inhibited S100P-induced NF-κB activity at 1 µmol/L, showing greater potency. aacrjournals.org |

| Cromolyn | 10x | Pancreatic Cancer Cells | Required 10 µmol/L to enhance gemcitabine-induced cell death. aacrjournals.org |

| 5-Methyl Cromolyn | 1x | Pancreatic Cancer Cells | Achieved the same enhancement of gemcitabine-induced cell death at 1 µmol/L. aacrjournals.org |

This success encourages further rational design to optimize biological profiles for specific diseases. Current and future strategies include:

Increased Potency and Selectivity : Synthesizing new analogs that have an even stronger affinity for targets like S100P or other S100 proteins, while minimizing off-target effects.

Improved Pharmacokinetics : Modifying the cromolyn structure to enhance properties like oral bioavailability and half-life, which are known limitations of the parent drug. nih.govmacsenlab.com

Targeted Delivery : Developing analogs, such as the fluorinated cromolyn derivatives being studied for Alzheimer's, that have improved ability to cross the blood-brain barrier or target specific tissues. researchgate.net

Theranostic Agents : Creating analogs labeled with radioisotopes (e.g., F-18) that can be used for both medical imaging (like PET scans) to diagnose and monitor inflammatory sites and for targeted therapy. google.comgoogle.com

The chromene scaffold of cromolyn provides a versatile platform for medicinal chemists to design a new library of compounds with tailored activities against a range of diseases. nih.govnih.gov

Integration of this compound Research with Emerging Preclinical Therapeutic Strategies

A significant translational perspective for 5-methyl cromolyn is its potential use in combination therapies to enhance the efficacy of existing treatments. This approach has shown considerable promise in preclinical cancer research. In pancreatic cancer cell studies, 5-methyl cromolyn was found to sensitize drug-resistant cancer cells to various chemotherapeutic agents. aacrjournals.org Specifically, it significantly improved the cell-killing effectiveness of gemcitabine (B846), the standard-of-care chemotherapy for pancreatic cancer. aacrjournals.org This suggests that 5-methyl cromolyn could be used as an adjuvant therapy to overcome chemoresistance and improve patient outcomes.

This integrative approach is also being explored in other disease contexts. For neurodegenerative disorders, research has demonstrated that combining cromolyn sodium with the tyrosine kinase inhibitor masitinib (B1684524) results in additive cell-protective and antioxidant effects in an in-vitro model of neurotoxicity. nih.govresearchgate.net This finding supports the development of combination therapies for conditions like Parkinson's or Alzheimer's disease. nih.gov Similarly, combining cromolyn with ibuprofen (B1674241) has been shown to reduce aggregated Aβ levels and promote a neuroprotective state in mouse models of Alzheimer's. frontiersin.org

The ability of 5-methyl cromolyn to modulate the tumor microenvironment and inflammatory responses makes it an attractive candidate for combination with immunotherapies. Future research should explore its integration with checkpoint inhibitors or cellular therapies to potentially create synergistic anti-tumor effects. By targeting ancillary pathways that support disease progression, 5-methyl cromolyn and its next-generation analogs could become a key component of multi-pronged therapeutic strategies for a variety of complex diseases.

Q & A

Basic Research Questions

Q. What are the standard experimental models for evaluating the antitumor efficacy of 5-methyl cromolyn sodium, and how should researchers select appropriate controls?

- Methodological Answer: Preclinical studies typically employ in vitro cancer cell lines (e.g., pancreatic, colorectal) to assess cytotoxicity and proliferation inhibition via assays like MTT or flow cytometry. For in vivo models , subcutaneous xenografts in immunocompromised mice are common, with tumor volume/weight as endpoints . Controls should include:

- Negative controls : Vehicle-only treatment (e.g., saline).

- Positive controls : Standard chemotherapeutics (e.g., gemcitabine for pancreatic cancer).

- Baseline controls : Untreated cohorts to account for natural tumor progression.

Q. How can researchers characterize the physicochemical stability of this compound under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC or spectrophotometry (e.g., UV-Vis at λmax 238 nm). Prepare solutions in buffers spanning pH 1–10, incubate at 37°C, and measure degradation kinetics. Sodium hydroxide (NaOH) is often used to simulate alkaline conditions .

- Key Parameters:

- Degradation products : Monitor via mass spectrometry (LC-MS) and compare to known metabolites.

- Storage recommendations : Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported anti-inflammatory mechanisms of this compound be resolved across different disease models?

- Methodological Answer: Perform systematic reviews with meta-analysis (e.g., PRISMA guidelines) to aggregate data from studies on mast cell inhibition (ALS models) vs. tumor-associated inflammation (cancer models) . Key steps:

- Subgroup analysis : Stratify data by disease type, dosage, and administration route.

- Bias assessment : Use tools like ROBINS-I to evaluate confounding variables (e.g., mast cell density variability across tissues) .

- Data Synthesis: Employ dose-response meta-analysis to identify nonlinear effects, as inflammation modulation may exhibit threshold-dependent behavior .

Q. What strategies optimize the bioavailability of this compound given its poor oral absorption?

- Methodological Answer: Explore novel drug delivery systems :

- PEGylated liposomes : Enhance circulation time and tumor targeting, as demonstrated in pancreatic cancer models .

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) to improve solubility and mucosal adhesion for pulmonary delivery .

Q. How should researchers design studies to integrate multi-omics data (e.g., proteomics, transcriptomics) with phenotypic outcomes of this compound?

- Methodological Answer: Adopt a systems pharmacology framework :

- Proteomic profiling : Use tandem mass spectrometry to identify mast cell stabilizer targets (e.g., Src kinase inhibition in ALS models) .

- Transcriptomic analysis : Apply RNA-seq to tumor tissues post-treatment, focusing on pathways like NF-κB or MAPK .

Methodological Best Practices

- Reproducibility : Document synthesis protocols (IUPAC naming, spectral data) per Medicinal Chemistry Research guidelines .

- Statistical Reporting : Avoid overreliance on p-values; report effect sizes (Cohen’s d) and confidence intervals for preclinical data .

- Literature Search : Use aggregation search strategies combining PubMed, Scopus, and clinical trial registries (e.g., ClinicalTrials.gov ) with Boolean terms:

("this compound" OR "cromolyn derivatives") AND ("anti-inflammatory" OR "antitumor")

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.